NMR (Nuclear Magnetic Resonance) spectroscopy: This technique provides detailed information about the connectivity and environment of atoms within the molecule. [, , ]
MS (Mass Spectrometry): This method determines the molecular weight and fragmentation pattern of the compound, aiding in structure elucidation. [, , ]
FTIR (Fourier Transform Infrared) spectroscopy: FTIR analysis reveals the functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]
X-ray crystallography: This technique provides a three-dimensional representation of the molecule, revealing bond lengths, angles, and overall conformation. [, , , , ]
The synthesis of 4-(triazol-1-yl)butanoic acid; hydrochloride typically involves the reaction of butanoic acid with triazole derivatives. The process can be summarized as follows:
In industrial settings, this synthesis is scaled up using optimized reaction parameters to maximize yield and purity, often involving continuous monitoring of reaction conditions .
4-(Triazol-1-yl)butanoic acid; hydrochloride can undergo several types of chemical reactions:
Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions are typically performed under controlled temperature and pH conditions to ensure selectivity and yield .
The mechanism of action for 4-(triazol-1-yl)butanoic acid; hydrochloride is believed to involve:
This mechanism suggests that environmental factors such as pH and temperature can influence its efficacy and stability. Preliminary studies indicate that related compounds may exhibit inhibitory activities against specific cancer cell lines .
The physical and chemical properties of 4-(triazol-1-yl)butanoic acid; hydrochloride include:
These properties are crucial for its handling in laboratory settings and its application in biological studies .
4-(Triazol-1-yl)butanoic acid; hydrochloride has several scientific applications:
The 1,2,4-triazole core in 4-(Triazol-1-yl)butanoic acid hydrochloride is most efficiently constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential click chemistry reaction. This approach satisfies key click criteria: high thermodynamic driving force (>20 kcal/mol), insensitivity to water/oxygen, and near-perfect regioselectivity for the 1,4-disubstituted triazole isomer under mild conditions [2] . The standard protocol involves reacting 4-azidobutanoic acid with acetylene derivatives catalyzed by Cu(I) sources (e.g., CuSO₄ with sodium ascorbate) in aqueous or aqueous-organic mixtures at 25-60°C, achieving yields >90% within minutes . Ligand acceleration is observed with tris(triazolyl)methyl amine ligands, which enhance catalytic efficiency while minimizing copper-induced side reactions .
Alternative metal-catalyzed routes include ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which affords the complementary 1,5-regioisomer. However, this is less applicable for synthesizing the specific 1,4-isomer required in 4-(Triazol-1-yl)butanoic acid . Strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctyne derivatives eliminates copper cytotoxicity concerns but suffers from lower yields (typically 60-75%) due to the challenging synthesis of strained alkynes and slower reaction kinetics .
Table 1: Click Chemistry Approaches for Triazole Synthesis
Method | Catalyst System | Temperature | Reaction Time | Yield Range | Regioselectivity |
---|---|---|---|---|---|
CuAAC | CuSO₄/Na ascorbate | 25-60°C | 5-30 min | 85-98% | 1,4-isomer exclusive |
RuAAC | Cp*RuCl(PPh₃)₂ | 60-80°C | 1-4 h | 70-90% | 1,5-isomer dominant |
SPAAC | Dibenzylcyclooctyne (DIBO) | 25-40°C | 1-12 h | 60-75% | Mixture possible |
Critical parameters influencing CuAAC efficiency include:
Conversion of 4-(1H-1,2,4-Triazol-1-yl)butanoic acid to its hydrochloride salt significantly enhances physicochemical properties. This acid-base reaction follows the pKa rule: the triazole nitrogen (pKa ~2.5) readily accepts protons from hydrochloric acid (pKa -7), ensuring a ΔpKa >9 units that drives near-quantitative salt formation [7]. The process involves dissolving the free base in anhydrous ethyl acetate or diethyl ether, followed by slow addition of concentrated HCl (37%) at 0-5°C. Crystallization yields the hydrochloride salt with >99% purity, confirmed by ion chromatography [5] [10].
Salt formation profoundly impacts material properties:
Table 2: Physicochemical Properties of Free Base vs. Hydrochloride Salt
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₆H₉N₃O₂ | C₆H₁₀ClN₃O₂ |
Melting Point | Not well-documented | 215°C (decomp.) |
Aqueous Solubility | 12 mg/mL (25°C) | >200 mg/mL (25°C) |
Hygroscopicity | High (2.5% @ 60% RH) | Low (<0.1% @ 60% RH) |
Storage Stability | Sensitive to humidity | Stable at ambient conditions |
Counterion selection follows GRAS (Generally Recognized As Safe) principles, with hydrochloride preferred due to its established safety profile in pharmaceuticals. Alternative mineral acids (e.g., hydrobromic, sulfuric) were evaluated but rejected due to undesirable crystallinity or solubility profiles [7].
One-pot methodologies streamline 4-(Triazol-1-yl)butanoic acid hydrochloride synthesis by combining triazole formation, alkylation, and salt precipitation in a single reactor. A demonstrated three-component approach utilizes:
This telescoped process achieves 78% overall yield while eliminating intermediate purification, reducing solvent consumption by 60% compared to stepwise routes. Key optimization parameters include:
Recent advances incorporate automation via programmable syringe pumps and inline pH monitoring. A case study demonstrated 86% isolated yield using CEM Liberty Blue automated peptide synthesizer adapted for small molecules, highlighting reproducibility benefits (<2% batch-to-batch variation) [9].
Table 3: One-Pot Multicomponent Reaction Optimization Strategies
Parameter | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Solvent | Tetrahydrofuran | Dimethylformamide | +32% yield |
Base | Sodium hydroxide | Potassium carbonate | Reduced hydrolysis (5% vs. 25%) |
Alkylating Agent | 4-Chlorobutanoic acid | 4-Bromobutanoic acid | +18% yield |
Catalysis | None | Tetrabutylammonium iodide | +15% yield |
Continuous-flow chemistry transforms 4-(Triazol-1-yl)butanoic acid hydrochloride manufacturing by enabling hazardous intermediate containment, precise residence time control, and integrated purification. A representative flow system comprises:
This configuration achieves 94% yield with residence time under 8 minutes, contrasting sharply with batch processing (2-3 hours). The intensified heat/mass transfer in microreactors (10-1,000 µm channels) eliminates thermal runaway risks during the exothermic triazole formation (ΔH = -210 kJ/mol) [8]. Inline FTIR monitoring at the reactor outlet enables real-time reaction control, with characteristic triazole C=N stretch at 1,540 cm⁻¹ confirming completion before phase separation [8].
Environmental metrics demonstrate flow chemistry advantages:
Table 4: Batch vs. Continuous-Flow Synthesis Performance
Metric | Batch Process | Continuous-Flow Process | Improvement |
---|---|---|---|
Reaction Time | 120-180 min | 8 min | 15-22x faster |
Isolated Yield | 75% | 94% | +19% |
Copper Residue | 300-500 ppm | <10 ppm | >97% reduction |
Production Capacity | 20 g/day | 2 kg/day | 100x scale-up |
Integrated back-pressure regulators maintain superheated conditions (100-120°C), accelerating reactions without solvent evaporation. A Bristol-Myers Squibb case study applied this to kilogram-scale production, demonstrating 99.5% purity without chromatography [8].
Synthetic routes to 4-(Triazol-1-yl)butanoic acid hydrochloride diverge at the sequence of triazole ring formation versus butanoic acid chain assembly.
Pathway A (Alkylation-First):
Pathway B (Cyclization-First):
Pathway A dominates industrial synthesis due to superior atom economy (82% vs. 74%) and avoidance of transition-metal catalysts. However, Pathway B offers advantages for asymmetric triazole derivatives where regiocontrol is critical [5].
Hybrid approaches exploit Grignard chemistry, reacting 1,2,4-triazole with ClMg(CH₂)₃CO₂H to directly form the C4 chain. This method requires anhydrous conditions and low temperatures (-78°C) but delivers 85% yield in flow systems with precise temperature control [8]. Kinetic studies reveal alkylation proceeds via SN2 mechanism (k₂ = 3.8 × 10⁻⁴ L/mol·s), while cyclization rates are solvent-dependent (water > DMF > acetonitrile) [5].
Table 5: Synthetic Pathway Decision Factors
Criterion | Alkylation-First | Cyclization-First | Hybrid Grignard |
---|---|---|---|
Reaction Steps | 3 | 3 | 2 |
Overall Yield | 65-70% | 55-60% | 80-85% |
Key Limitation | Dialkylation byproducts | Over-oxidation risks | Anhydrous conditions |
Scale-Up Feasibility | Excellent | Moderate | Good |
Regiocontrol | Moderate | Excellent | Moderate |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1